molecular formula C5H13NO2S B12681124 Methioninol S-oxide CAS No. 1935901-06-6

Methioninol S-oxide

Cat. No.: B12681124
CAS No.: 1935901-06-6
M. Wt: 151.23 g/mol
InChI Key: JCIQSPZSTVLYLO-GXRJOMEUSA-N
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Description

Methioninol S-oxide is a sulfur-containing organic compound that is derived from the oxidation of methionine, an essential amino acid

Preparation Methods

Synthetic Routes and Reaction Conditions

Methioninol S-oxide can be synthesized through the oxidation of methionine using various oxidizing agents. Common oxidizing agents include hydrogen peroxide, hypochlorite, and other reactive oxygen species . The reaction typically involves the conversion of the sulfur atom in methionine to a sulfoxide group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale oxidation processes using controlled conditions to ensure high yield and purity. The use of biocatalysts, such as methionine sulfoxide reductases, can also be employed to facilitate the oxidation process .

Chemical Reactions Analysis

Types of Reactions

Methioninol S-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, hypochlorite.

    Reducing Agents: Dithiothreitol, thioredoxin.

    Reaction Conditions: Typically carried out under controlled pH and temperature to optimize yield and selectivity.

Major Products Formed

    Methionine Sulfone: Formed through further oxidation.

    Methionine: Formed through reduction.

Scientific Research Applications

Methioninol S-oxide has a wide range of applications in scientific research:

Mechanism of Action

Methioninol S-oxide exerts its effects primarily through its ability to modulate redox reactions. It can act as both an oxidant and a reductant, depending on the cellular environment. The compound interacts with various molecular targets, including enzymes like methionine sulfoxide reductases, which play a crucial role in maintaining cellular redox balance . These interactions can influence signal transduction pathways and protein function, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methionine Sulfoxide: A closely related compound with similar redox properties.

    Methionine Sulfone: A further oxidized form of methionine.

    S-adenosyl-methionine: Another sulfur-containing compound involved in methylation reactions.

Uniqueness

Methioninol S-oxide is unique due to its specific redox properties and its ability to modulate protein function through reversible oxidation and reduction. This makes it a valuable tool in studying oxidative stress and its impact on cellular processes .

Properties

CAS No.

1935901-06-6

Molecular Formula

C5H13NO2S

Molecular Weight

151.23 g/mol

IUPAC Name

(2S)-2-amino-4-methylsulfinylbutan-1-ol

InChI

InChI=1S/C5H13NO2S/c1-9(8)3-2-5(6)4-7/h5,7H,2-4,6H2,1H3/t5-,9?/m0/s1

InChI Key

JCIQSPZSTVLYLO-GXRJOMEUSA-N

Isomeric SMILES

CS(=O)CC[C@@H](CO)N

Canonical SMILES

CS(=O)CCC(CO)N

Origin of Product

United States

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